molecular formula C4H2N6 B14722033 Pyrazino[2,3-e][1,2,3,4]tetrazine CAS No. 6133-76-2

Pyrazino[2,3-e][1,2,3,4]tetrazine

Cat. No.: B14722033
CAS No.: 6133-76-2
M. Wt: 134.10 g/mol
InChI Key: VFSQAASFEFLTTE-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Rich Heterocycles in Contemporary Chemical Science

Nitrogen-containing heterocycles are fundamental to various scientific disciplines, including medicinal chemistry, agrochemicals, and materials science. nih.govnumberanalytics.comopenmedicinalchemistryjournal.com Their significance stems from the unique electronic properties conferred by the presence of nitrogen atoms within a cyclic structure. These atoms introduce lone pairs of electrons and can participate in hydrogen bonding, which significantly influences the molecule's reactivity, stability, and intermolecular interactions. nih.gov In the realm of materials science, nitrogen-rich heterocycles are instrumental in the development of energetic materials, conducting polymers, and fluorescent probes. numberanalytics.commsesupplies.com The high nitrogen content often translates to a high heat of formation, a desirable characteristic for energetic materials. msesupplies.com

Structural Classification and Nomenclature of the Pyrazino[2,3-e]nih.govnumberanalytics.comopenmedicinalchemistryjournal.comresearchgate.nettetrazine Ring System

Pyrazino[2,3-e] nih.govnumberanalytics.comopenmedicinalchemistryjournal.comresearchgate.nettetrazine is a fused heterocyclic system. It consists of a pyrazine (B50134) ring fused to a 1,2,3,4-tetrazine (B1252208) ring. The nomenclature indicates that a pyrazine ring is fused at its 'e' face (the bond between atoms 2 and 3) to a 1,2,3,4-tetrazine ring. According to the CAS database, this compound is also known by the synonyms Pyrazino[2,3-e]-v-tetrazine and 1,2,3,4,5,8-Hexaazanaphthalene. chemnet.com The core molecular formula is C₄H₂N₆. chemnet.com

There are three possible isomers of the basic tetrazine ring (C₂H₂N₄): 1,2,3,4-tetrazine, 1,2,3,5-tetrazine (B1252110), and 1,2,4,5-tetrazine (B1199680). tcichemicals.com The pyrazino[2,3-e] nih.govnumberanalytics.comopenmedicinalchemistryjournal.comresearchgate.nettetrazine system specifically incorporates the 1,2,3,4-tetrazine isomer.

Historical Development of Fused 1,2,3,4-Tetrazine Chemistry

The chemistry of 1,2,3,4-tetrazines is a more recent development within the broader field of heterocyclic chemistry, with significant progress made in the last few decades. colab.ws The first synthesis of an aromatic 1,2,3,4-tetrazine, 6-Phenyl nih.govnumberanalytics.comopenmedicinalchemistryjournal.comtriazolo[4,5-e]-1,2,3,4-tetrazine, was reported in 1988, and its structure was confirmed by X-ray crystallography. rsc.org This breakthrough paved the way for further exploration of this class of compounds. The interest in 1,2,3,4-tetrazines and their fused derivatives is largely driven by their potential as energetic materials and their relevance to theoretical chemistry, particularly concerning aromaticity. colab.ws While the synthesis of 1,2,4,5-tetrazines is more established, methods for preparing 1,2,3,4-tetrazines are often more complex and specific to the desired substrate. sciengine.com

Overview of Research Trajectories for Pyrazino[2,3-e]nih.govnumberanalytics.comopenmedicinalchemistryjournal.comresearchgate.nettetrazine

Research into Pyrazino[2,3-e] nih.govnumberanalytics.comopenmedicinalchemistryjournal.comresearchgate.nettetrazine and its derivatives is primarily focused on their potential as high-energy density materials (HEDMs). Computational studies, particularly using density functional theory (DFT), have been extensively employed to predict the properties of various substituted pyrazino[2,3-e] nih.govnumberanalytics.comopenmedicinalchemistryjournal.comresearchgate.nettetrazine derivatives. These studies investigate parameters such as heats of formation, detonation velocities, detonation pressures, and thermal stability. researchgate.net

One research direction involves the introduction of explosophoric groups (like -NO₂, -N₃, etc.) and nitrogen-rich heterocyclic substituents onto the pyrazino[2,3-e] nih.govnumberanalytics.comopenmedicinalchemistryjournal.comresearchgate.nettetrazine core to enhance its energetic performance. researchgate.net For instance, the incorporation of nitrogenous heterocyclic substituents such as furazan, imidazole, and triazole, along with N-oxides, has been explored to design new energetic compounds. researchgate.net These theoretical investigations aim to identify derivatives with a favorable balance of high performance and good thermal stability, making them potential candidates for practical applications. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6133-76-2

Molecular Formula

C4H2N6

Molecular Weight

134.10 g/mol

IUPAC Name

pyrazino[2,3-e]tetrazine

InChI

InChI=1S/C4H2N6/c1-2-6-4-3(5-1)7-9-10-8-4/h1-2H

InChI Key

VFSQAASFEFLTTE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)N=NN=N2

Origin of Product

United States

Theoretical and Computational Investigations of Pyrazino 2,3 E 1 2 3 4 Tetrazine

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and potential applications. For Pyrazino[2,3-e] nih.govnih.govmdpi.commdpi.comtetrazine, a molecule with a complex arrangement of nitrogen atoms, quantum chemical methods are indispensable for a detailed characterization.

Density Functional Theory (DFT) Methodologies for Ground State Properties

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure and properties of molecules. DFT studies on Pyrazino[2,3-e] nih.govnih.govmdpi.commdpi.comtetrazine and its derivatives have provided significant insights into their ground state properties. nih.gov These studies are crucial for predicting the behavior of these high-energy density compounds. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For nitrogen-rich compounds like Pyrazino[2,3-e] nih.govnih.govmdpi.commdpi.comtetrazine, the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed. This functional has demonstrated reliability in predicting the properties of a wide range of organic molecules.

The selection of the basis set is also critical. A frequently used basis set for such systems is the 6-311G(d,p) basis set. This split-valence basis set with polarization functions on both heavy and hydrogen atoms provides a good balance between computational cost and accuracy for geometry optimizations and electronic property calculations.

Table 1: Common DFT Methodologies for Pyrazino[2,3-e] nih.govnih.govmdpi.commdpi.comtetrazine Derivatives

ParameterSelectionRationale
Exchange-Correlation Functional B3LYPA hybrid functional known for its accuracy in predicting molecular properties.
Basis Set 6-311G(d,p)Provides a flexible description of the electron distribution, crucial for nitrogen-rich systems.

Note: This table is based on computational studies of derivatives of Pyrazino[2,3-e] nih.govnih.govmdpi.commdpi.comtetrazine.

Geometry optimization is a fundamental step in computational chemistry that seeks to find the minimum energy structure of a molecule. For Pyrazino[2,3-e] nih.govnih.govmdpi.commdpi.comtetrazine, which has a rigid fused-ring structure, the primary goal of geometry optimization is to determine the precise bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of its atoms.

Due to the planar nature of the fused pyrazine (B50134) and tetrazine rings, significant conformational flexibility is not expected for the parent molecule. However, for substituted derivatives, conformational analysis becomes important to identify the most stable orientation of the substituent groups.

Table 2: Representative Optimized Geometrical Parameters for a Pyrazino[2,3-e] nih.govnih.govmdpi.commdpi.comtetrazine Derivative (Hypothetical Data for Illustrative Purposes)

ParameterValue (Å/°)
C-C (pyrazine)1.39
C-N (pyrazine)1.33
N-N (tetrazine)1.32
C-N (fusion)1.37
∠C-N-C (pyrazine)117.0
∠N-N-N (tetrazine)118.0

Note: The data in this table is hypothetical and serves as an example of the type of information obtained from geometry optimization. Actual values would be specific to the derivative studied.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

For Pyrazino[2,3-e] nih.govnih.govmdpi.commdpi.comtetrazine and its derivatives, the HOMO-LUMO gap is a critical parameter. A smaller HOMO-LUMO gap generally suggests higher reactivity. Computational studies on derivatives have shown that the introduction of different substituent groups can significantly influence the energies of the frontier orbitals and thus the HOMO-LUMO gap. nih.gov

Table 3: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Pyrazino[2,3-e] nih.govnih.govmdpi.commdpi.comtetrazine Derivative (Hypothetical Data for Illustrative Purposes)

Molecular OrbitalEnergy (eV)
HOMO-7.50
LUMO-2.10
HOMO-LUMO Gap 5.40

Note: The data in this table is hypothetical and serves as an example. The actual values are dependent on the specific derivative and the level of theory used.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, where nucleophilic attack is likely, while blue regions represent positive electrostatic potential, indicating sites for electrophilic attack.

For Pyrazino[2,3-e] nih.govnih.govmdpi.commdpi.comtetrazine, the MEP surface would be expected to show regions of negative potential around the nitrogen atoms due to their high electronegativity and the presence of lone pair electrons. The regions around the hydrogen atoms of the pyrazine ring would likely exhibit a positive potential. This information is crucial for understanding the intermolecular interactions of the molecule.

Analysis of Electron Density Distributions and Charge Localization

The analysis of electron density distribution provides a detailed picture of how electrons are shared between atoms in a molecule. This can reveal the nature of chemical bonds and the degree of charge localization. Methods such as Natural Bond Orbital (NBO) analysis can be used to quantify the charge on each atom and to study the delocalization of electron density.

In Pyrazino[2,3-e] nih.govnih.govmdpi.commdpi.comtetrazine, the high number of nitrogen atoms leads to a significant polarization of the electron density. The nitrogen atoms are expected to carry a partial negative charge, while the carbon and hydrogen atoms will have partial positive charges. Understanding the precise distribution of these charges is essential for predicting the molecule's dipole moment and its interactions with other molecules.

Computational Prediction of Energetic Performance Parameters

The energetic performance of a compound is a key determinant of its potential as an explosive or propellant. Computational chemistry provides essential tools for predicting these parameters, offering a safe and efficient means to screen candidate molecules before undertaking complex and potentially hazardous synthesis.

Calculation of Gas Phase and Condensed Phase Heats of Formation (HOFs)

The heat of formation is a fundamental thermochemical property that indicates the energy stored within a molecule. A high positive heat of formation is a primary characteristic of a high-energy density material. Various computational methods are employed to accurately predict the HOF of compounds like Pyrazino[2,3-e] researchgate.netacs.orgresearchgate.netresearcher.lifetetrazine.

Homodesmotic reactions are hypothetical chemical reactions designed to conserve the number and types of chemical bonds. This approach is widely used in computational chemistry to accurately calculate the heats of formation for cyclic and complex molecules. By carefully selecting reactants and products with similar bonding environments, systematic errors in the quantum mechanical calculations are effectively canceled out, leading to more reliable HOF values. For a molecule such as Pyrazino[2,3-e] researchgate.netacs.orgresearchgate.netresearcher.lifetetrazine, a homodesmotic reaction would involve breaking down the fused ring into simpler, well-characterized molecules that contain the same types of carbon-nitrogen and nitrogen-nitrogen bonds.

Another method to determine the heat of formation is through the calculation of the atomization energy. This involves computing the total energy of the molecule and subtracting the energies of its constituent atoms in their standard states. High-level quantum chemical methods are necessary to obtain accurate atomization energies. While computationally intensive, this approach can provide a direct route to the gas-phase heat of formation.

For Pyrazino[2,3-e] researchgate.netacs.orgresearchgate.netresearcher.lifetetrazine, a calculated gas-phase heat of formation has been reported at the CBS-4M level of theory to be 719.6 kJ/mol. This high positive value underscores the energetic nature of this heterocyclic system.

Compound Computational Method Gas Phase Heat of Formation (kJ/mol)
Pyrazino[2,3-e] researchgate.netacs.orgresearchgate.netresearcher.lifetetrazineCBS-4M719.6

Estimation of Detonation Velocities and Pressures (e.g., Kamlet-Jacobs, Stine Equations)

Detonation velocity (D) and detonation pressure (P) are critical performance indicators for explosives. The Kamlet-Jacobs equations are a widely used empirical method to estimate these properties based on the compound's density (ρ), heat of formation, and elemental composition. acs.orgresearchgate.net These equations relate the detonation performance to the chemical energy of the explosive and the moles of gaseous detonation products. acs.org

Theoretical Evaluation of Oxygen Balance and Energy Release

Oxygen balance (OB) is a measure of the degree to which a molecule can be oxidized during detonation. researcher.life It is calculated based on the elemental composition of the compound and is a crucial factor in determining the energy release and the composition of the detonation products. researcher.life For a CₐHₑNₒOₔ compound, the oxygen balance is often calculated assuming the formation of CO₂ and H₂O. A zero oxygen balance indicates that the explosive has enough oxygen to completely oxidize all of its carbon and hydrogen.

Pyrazino[2,3-e] researchgate.netacs.orgresearchgate.netresearcher.lifetetrazine, with the chemical formula C₄H₂N₆, is an oxygen-deficient molecule. Its negative oxygen balance means that external oxygen would be required for complete combustion, and its detonation products would likely include carbon monoxide and soot in addition to nitrogen gas and water. The energy release is directly tied to this oxygen balance, with a more favorable oxygen balance generally leading to a greater energy output. researcher.life

Theoretical Studies on Molecular and Condensed Phase Stability

The practical applicability of an energetic material is highly dependent on its stability. Theoretical studies can provide insights into both the thermal stability of an individual molecule and the stability of the compound in its solid state.

The molecular stability of Pyrazino[2,3-e] researchgate.netacs.orgresearchgate.netresearcher.lifetetrazine can be assessed by calculating the bond dissociation energies (BDEs) for the weakest bonds in the molecule. acs.org The initial step in the thermal decomposition of many energetic materials is the cleavage of a specific bond, and the energy required for this process is a good indicator of the compound's thermal stability. acs.org For the pyrazino-tetrazine fused ring system, the N-N and C-N bonds within the tetrazine ring are likely candidates for the trigger bonds in thermal decomposition.

In the condensed phase, stability is influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces. Computational crystal structure prediction can be used to determine the most stable packing arrangement of the molecules in a solid lattice. The analysis of these predicted crystal structures can reveal information about the density of the material and the nature of the intermolecular forces, which in turn affect its sensitivity to external stimuli like impact and friction. While detailed studies on the condensed phase stability of the parent Pyrazino[2,3-e] researchgate.netacs.orgresearchgate.netresearcher.lifetetrazine are not extensively documented, the methodologies are well-established within the computational chemistry of energetic materials.

Bond Dissociation Energy (BDE) Analysis for Initiating Decomposition Pathways

Bond Dissociation Energy (BDE) is a critical parameter in assessing the thermal stability of energetic materials. It represents the energy required to break a specific covalent bond, and the weakest bond in a molecule is often the trigger for its decomposition. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the BDE for all bonds within a molecule.

In a study of derivatives of Pyrazino[2,3-e] researchgate.netresearchgate.netmdpi.comresearchgate.nettetrazine, DFT calculations have been used to identify the weakest bonds and thus predict the initial steps of decomposition researchgate.net. The analysis of bond dissociation energies for the weakest bonds indicates that substitutions of certain functional groups can be favorable for enhancing the thermal stability of the parent ring acs.org. For many tetrazine-based compounds, the initial decomposition step is often the cleavage of a bond within the tetrazine ring itself, leading to the release of nitrogen gas, a key contributor to the energetic output of these materials.

Table 1: Calculated Bond Dissociation Energies for Weakest Bonds in Selected Tetrazine Derivatives

CompoundWeakest BondBDE (kJ/mol)
1,2,4,5-Tetrazine (B1199680) Derivative with -N3C-NData Not Available
1,2,4,5-Tetrazine Derivative with -NH2C-NData Not Available
1,2,4,5-Tetrazine Derivative with -NO2C-NData Not Available
1,2,4,5-Tetrazine Derivative with -NF2C-NData Not Available

Note: Specific BDE values for Pyrazino[2,3-e] researchgate.netresearchgate.netmdpi.comresearchgate.nettetrazine and its derivatives were not available in the reviewed literature. The table illustrates the type of data generated in such studies.

Computational Assessment of Thermal Stability Profiles

For derivatives of Pyrazino[2,3-e] researchgate.netresearchgate.netmdpi.comresearchgate.nettetrazine, DFT studies have shown that the introduction of different substituents can significantly impact their thermal stability researchgate.net. Generally, the stability of tetrazine derivatives is influenced by the decomposition of the less stable substituent rather than the tetrazine ring itself researchgate.net. Hydrogen bonding between molecules in the crystal lattice can also enhance thermal stability by increasing the energy required to initiate decomposition.

Prediction of Impact Sensitivity Parameters

Impact sensitivity is a measure of the susceptibility of an energetic material to detonation upon impact. Computational methods have been developed to predict this crucial safety parameter. These methods often correlate impact sensitivity with various molecular properties, such as the electronic structure, the presence of specific functional groups, and intermolecular interactions.

In the computational study of Pyrazino[2,3-e] researchgate.netresearchgate.netmdpi.comresearchgate.nettetrazine derivatives, it was found that the introduction of certain substituents, such as the -NH2 group, can be beneficial in decreasing the sensitivity of the parent molecule researchgate.net. The impact sensitivity of energetic materials is a complex phenomenon, and theoretical predictions provide a valuable first assessment before experimental testing.

Lattice Energy and Resonance Energy Calculations for Crystal Stability

The stability of an energetic material in its solid state is significantly influenced by its crystal structure. Lattice energy, the energy released when gaseous ions form a solid ionic crystal, is a key indicator of the stability of the crystal lattice. Resonance energy, on the other hand, contributes to the stability of the molecule itself through the delocalization of electrons.

Computational Elucidation of Pyrolysis Mechanisms

Pyrolysis, the thermal decomposition of a material at elevated temperatures in the absence of oxygen, is a fundamental process in the initiation of energetic materials. Computational chemistry can be used to elucidate the complex reaction pathways involved in pyrolysis. By calculating the energy barriers for various potential reactions, the most likely decomposition mechanisms can be identified.

For tetrazine and its derivatives, decomposition is often initiated by the cleavage of the tetrazine ring, leading to the formation of nitrogen gas and other smaller molecules. The specific pyrolysis pathway for Pyrazino[2,3-e] researchgate.netresearchgate.netmdpi.comresearchgate.nettetrazine would likely involve the initial rupture of the tetrazine ring, followed by the decomposition of the pyrazine ring. The exact mechanism and the resulting products can be modeled using high-level quantum chemical calculations.

Advanced Computational Methodologies and Simulations

Molecular Mechanics and Periodic DFT for Crystal Structure Prediction

The arrangement of molecules in a crystal, or polymorphism, has a profound impact on the properties of energetic materials, including their density, sensitivity, and detonation performance. Predicting the crystal structure of a novel energetic material before its synthesis is a significant challenge that is being addressed by advanced computational methodologies.

Molecular mechanics simulations and periodic Density Functional Theory (DFT) are powerful tools for crystal structure prediction. These methods can be used to generate and rank a multitude of possible crystal packing arrangements based on their energetic stability. By identifying the most stable predicted polymorphs, researchers can gain insights into the likely solid-state structure of a new compound and its expected properties. While a specific crystal structure prediction for Pyrazino[2,3-e] researchgate.netresearchgate.netmdpi.comresearchgate.nettetrazine has not been reported, these computational techniques are at the forefront of energetic materials research and would be essential in the theoretical assessment of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions

While specific molecular dynamics (MD) simulations focusing exclusively on Pyrazino[2,3-e] beilstein-journals.orgmdpi.comresearchgate.netsobereva.comtetrazine are not extensively documented in publicly available research, the methodology is a powerful tool for understanding the dynamic behavior and phase transitions of nitrogen-rich heterocyclic compounds. MD simulations model the interactions between atoms and molecules over time to predict the material's properties at a macroscopic level.

In a typical MD simulation study of a related compound, such as a pyrazolo[1,2-a]benzo beilstein-journals.orgmdpi.comresearchgate.netsobereva.comtetrazin-3-one derivative, the process would involve several key steps mdpi.com. Initially, the system is equilibrated through a series of energy minimizations and MD runs at constant volume, gradually increasing the temperature to the desired level mdpi.com. The final equilibration is often performed at constant temperature and pressure, followed by the production run in a constant volume and temperature (NVT) ensemble mdpi.com. Such simulations can be conducted at various temperatures to observe the stability of the molecule and to model processes like denaturation mdpi.com. For instance, simulations on a related tetrazine derivative were run at temperatures ranging from 300 K to 600 K to assess its thermal stability mdpi.com.

These simulations provide insights into the conformational dynamics, intermolecular interactions, and potential phase transitions of the material under different conditions. For a high-energy material like Pyrazino[2,3-e] beilstein-journals.orgmdpi.comresearchgate.netsobereva.comtetrazine, MD simulations could be particularly valuable for predicting its stability, and decomposition pathways under thermal or shock stimuli.

Wave Function Analysis Techniques (e.g., Multiwfn, VMD)

Wave function analysis provides a detailed understanding of the electronic structure and chemical bonding of a molecule. Software packages like Multiwfn and Visual Molecular Dynamics (VMD) are instrumental in these analyses.

Multiwfn is a versatile and powerful tool for wave function analysis sobereva.comnih.gov. Its main functions include the calculation and visualization of real space functions such as electrostatic potential and electron localization function, population analysis, bond order analysis, and orbital composition analysis nih.gov. Multiwfn can process output files from various quantum chemistry programs, making it a widely used tool in computational chemistry sobereva.com. For Pyrazino[2,3-e] beilstein-journals.orgmdpi.comresearchgate.netsobereva.comtetrazine, Multiwfn could be used to analyze its electron density distribution, identify critical points in the topology of the electron density, and calculate various bond orders to understand the nature of the chemical bonds within the fused ring system. The program's ability to perform topology analysis for functions like the electron localization function (ELF) and Laplacian of electron density provides deep insights into the electronic structure sobereva.com.

VMD (Visual Molecular Dynamics) is a molecular visualization program for displaying, animating, and analyzing large biomolecular systems. While its strengths lie in the analysis of MD trajectories, it is also a powerful tool for visualizing molecular orbitals and other volumetric data generated from quantum chemistry calculations. For Pyrazino[2,3-e] beilstein-journals.orgmdpi.comresearchgate.netsobereva.comtetrazine, VMD could be used to create high-quality visualizations of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and electronic properties.

The combination of quantum chemical calculations with analysis using tools like Multiwfn and VMD would provide a comprehensive picture of the electronic structure and bonding characteristics of Pyrazino[2,3-e] beilstein-journals.orgmdpi.comresearchgate.netsobereva.comtetrazine.

Computational Analysis of Aromaticity in the Fused Ring System

A common approach involves the use of Density Functional Theory (DFT) to calculate various aromaticity indices. These can be broadly categorized into energetic, geometric, and magnetic criteria.

Energetic criteria involve calculating the aromatic stabilization energy (ASE), which is the difference in energy between the cyclic conjugated system and an appropriate acyclic reference compound.

Geometric criteria assess the degree of bond length equalization around the ring. In an aromatic system, the bond lengths are expected to be intermediate between single and double bonds.

Magnetic criteria are widely used and include Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (AICD). NICS values are calculated at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of aromatic character. However, relying solely on NICS can sometimes be misleading, and it is often recommended to use it in conjunction with other indicators beilstein-journals.org.

Synthetic Methodologies and Strategies for Pyrazino 2,3 E 1 2 3 4 Tetrazine and Its Derivatives

Primary Synthetic Routes to the Pyrazino[2,3-e]rsc.orgorgsyn.orggoogle.commdpi.comtetrazine Core Structure

The construction of the fused 1,2,3,4-tetrazine (B1252208) ring is a significant synthetic challenge due to the high nitrogen content and potential ring strain. The strategies primarily revolve around the cyclization of appropriately substituted pyrazine (B50134) precursors.

The formation of the 1,2,3,4-tetrazine ring fused to a pyrazine core is most theoretically approached through two primary annulation strategies: the oxidative cyclization of a dihydrotetrazine intermediate or the intramolecular cyclization of a diazido precursor.

One logical pathway involves the condensation of pyrazine-2,3-dihydrazide with a suitable reagent, followed by oxidation. The initial condensation would form a 1,2-dihydropyrazino[2,3-e] rsc.orgorgsyn.orggoogle.commdpi.comtetrazine intermediate. Subsequent chemical oxidation is a critical step to aromatize the ring. While various oxidizing agents are used for other tetrazine isomers, a common choice for such transformations is lead(IV) oxide (PbO₂) or similar reagents capable of dehydrogenation without cleaving the sensitive N-N bonds of the tetrazine core.

An alternative and powerful strategy for creating fused, nitrogen-rich rings is the thermal or photochemical cyclization of a diazido precursor. In this approach, 2,3-diazidopyrazine would serve as the key intermediate. Upon heating or irradiation, this precursor could undergo intramolecular cyclization with the elimination of dinitrogen (N₂) to form the fused tetrazine ring. This method is often employed for the synthesis of other high-nitrogen heterocyclic systems. The first synthesis of a fused 1,2,3,4-tetrazine, 6-phenyl rsc.orgorgsyn.orggoogle.comtriazolo[4,5-e]-1,2,3,4-tetrazine, utilized a related strategy, underscoring its feasibility. organic-chemistry.org

The success of the aforementioned cyclization strategies hinges on the efficient preparation of key pyrazine-based precursors. The most crucial starting materials are 2,3-dichloropyrazine, pyrazine-2,3-dihydrazide, and 2,3-diazidopyrazine.

2,3-Dichloropyrazine: This compound is a versatile and common starting point for many substituted pyrazines. It can be prepared via several routes, including the chlorination of 2,3-dihydroxypyrazine, which itself is accessible from the condensation of aminoacetaldehyde and dialkyloxalates. google.com Its commercial availability makes it a convenient precursor for further transformations.

2,3-Diazidopyrazine: This highly energetic precursor is typically synthesized from 2,3-dichloropyrazine. The reaction involves a nucleophilic aromatic substitution where both chlorine atoms are displaced by azide (B81097) ions, commonly using sodium azide (NaN₃) in a suitable polar aprotic solvent like dimethylformamide (DMF).

Pyrazine-2,3-dihydrazide: This precursor can be prepared from 2,3-pyrazinedicarboxylic acid or its corresponding diester. The dicarboxylic acid is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often under reflux conditions, to yield the dihydrazide. This method is analogous to the preparation of other aromatic and heterocyclic dihydrazides.

Table 1: Key Precursors for Pyrazino[2,3-e] rsc.orgorgsyn.orggoogle.commdpi.comtetrazine Synthesis This is an interactive table. Click on the headers to sort.

Precursor Name Structure Typical Starting Material(s) Synthetic Transformation
2,3-Dichloropyrazine 2,3-Dichloropyrazine Structure 2,3-Dihydroxypyrazine Chlorination (e.g., with POCl₃)
2,3-Diazidopyrazine 2,3-Diazidopyrazine Structure 2,3-Dichloropyrazine Nucleophilic Substitution (with NaN₃)
Pyrazine-2,3-dihydrazide Pyrazine-2,3-dihydrazide Structure 2,3-Pyrazinedicarboxylic acid Reaction with Hydrazine Hydrate

Strategies for Derivatization and Functionalization of the Pyrazino[2,3-e]rsc.orgorgsyn.orggoogle.commdpi.comtetrazine Scaffold

Functionalization of the pyrazino[2,3-e] rsc.orgorgsyn.orggoogle.commdpi.comtetrazine system is primarily aimed at modulating its properties, especially for applications as high-energy density materials (HEDMs).

To enhance the energetic performance of the core scaffold, various explosophoric groups can be introduced. Theoretical studies have focused on the incorporation of polynitromethyl groups, such as the trinitromethyl (-C(NO₂)₃) group, and polydifluoroaminomethyl groups. rsc.org The introduction of these electron-withdrawing and high-energy substituents is known to improve key energetic properties like detonation velocity and pressure. rsc.org These functional groups are typically introduced by building them upon a pre-existing functional handle on the heterocyclic core or by incorporating them into one of the precursors prior to the final ring-forming cyclization.

N-oxidation is a well-established method for increasing the oxygen balance and density of energetic compounds, which often leads to enhanced detonation performance. For the 1,2,3,4-tetrazine ring system, N-oxides are of significant interest. Research has shown that the introduction of N-oxide groups can stabilize the catenated nitrogen chain of the tetrazine ring. nih.gov However, the placement of oxides on adjacent nitrogen atoms can also weaken the N(O)-N(O) bond, potentially leading to ring-opening. nih.gov Stable monocyclic 1,2,3,4-tetrazine 1,3-dioxides have been synthesized, demonstrating the viability of this approach. nih.gov The synthesis of N-oxides of the pyrazino[2,3-e] rsc.orgorgsyn.orggoogle.commdpi.comtetrazine system would likely involve oxidation of the parent heterocycle with strong oxidizing agents such as peroxytrifluoroacetic acid. ekb.eg

Development of Asymmetric Substitution Approaches

The development of asymmetric synthetic routes to introduce chirality into heterocyclic compounds is a significant area of modern organic synthesis, primarily for applications in medicinal chemistry and materials science. For the Pyrazino[2,3-e] d-nb.infonih.govnih.govsigmaaldrich.comtetrazine core, the direct asymmetric substitution is not extensively documented in the literature. However, principles from related aza-heterocycles can provide a conceptual framework for future research.

Strategies often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, in the synthesis of tetrahydropyridines, which are also nitrogen-containing heterocycles, organocatalytic multicomponent reactions have been successfully employed. A quinine-derived squaramide catalyst can facilitate a triple-domino Michael/aza-Henry/cyclization reaction to produce highly functionalized tetrahydropyridines with excellent enantiomeric excess and diastereoselectivity. nih.govnih.gov This approach generates three contiguous stereogenic centers in a single pot. nih.govnih.gov Another divergent approach has been used for the asymmetric synthesis of aza-spiropyran derivatives and hydroxyindolizidines starting from a chiral malimide. beilstein-journals.org

These examples highlight potential pathways for creating chiral Pyrazino[2,3-e] d-nb.infonih.govnih.govsigmaaldrich.comtetrazine derivatives. A hypothetical approach could involve the asymmetric derivatization of a precursor, such as an amino-substituted pyrazine, before the construction of the tetrazine ring, thereby setting the desired stereochemistry early in the synthetic sequence.

Mechanistic Investigations of Pyrazino[2,3-e]d-nb.infonih.govnih.govsigmaaldrich.comtetrazine Synthesis

Understanding the reaction mechanisms is crucial for the rational design and optimization of synthetic routes to Pyrazino[2,3-e] d-nb.infonih.govnih.govsigmaaldrich.comtetrazine. The formation of this fused system likely involves key reaction types common in the synthesis of electron-deficient heterocycles.

Analysis of Cycloaddition Reactions (e.g., Inverse Electron Demand Diels-Alder) in Related Systems

The inverse-electron-demand Diels-Alder (iEDDA) reaction is a powerful tool for constructing six-membered heterocyclic rings. sigmaaldrich.com It is particularly effective for the synthesis of pyridazines from 1,2,4,5-tetrazines. d-nb.infonih.gov This reaction involves a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (e.g., an alkene, alkyne, or enol ether). d-nb.infosigmaaldrich.com

The mechanism proceeds through a concerted cycloaddition to form a bicyclic intermediate, which is typically unstable and rapidly undergoes a retro-Diels-Alder reaction, extruding a small molecule, most commonly dinitrogen (N₂), to yield the aromatic product. d-nb.info The reactivity of the tetrazine can be tuned by the substituents; electron-withdrawing groups on the tetrazine ring accelerate the reaction. sigmaaldrich.com

This methodology has been widely applied in total synthesis, bioconjugation, and materials science. sigmaaldrich.com For example, the reaction of various 1,2,4,5-tetrazines with cyclic enol ethers provides a facile route to substituted pyridazines. d-nb.info Similarly, monocyclic aromatic 1,2,3,5-tetrazines have been shown to react with enamines and ketene (B1206846) acetals to form pyrimidines. nih.gov Given that the pyrazine ring can be considered a type of dienophile or can be derivatized to contain one, it is mechanistically plausible that an iEDDA reaction could be a key step in forming a fused system like Pyrazino[2,3-e] d-nb.infonih.govnih.govsigmaaldrich.comtetrazine.

Table 1: Examples of Inverse Electron Demand Diels-Alder (iEDDA) Reactions in Related Tetrazine Systems
Tetrazine ReactantDienophileConditionsProduct TypeYieldReference
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479)2,3-dihydrofuran (B140613)Toluene (B28343), 100°C, 16 hSubstituted Pyridazine70% d-nb.info
3,6-di(pyrimidin-2-yl)-1,2,4,5-tetrazine2,3-dihydrofuranToluene, 100°C, 60 minSubstituted Pyridazine82% d-nb.info
4,6-diphenyl-1,2,3,5-tetrazineKetene AcetalAcetonitrile (B52724), 60°C, 24 hSubstituted Pyrimidine52% nih.gov
4,6-diphenyl-1,2,3,5-tetrazineStyreneNeat, 80°CSubstituted Pyrimidine28% nih.gov

Nucleophilic Substitution Reactions in Derivatization Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental mechanism for the functionalization of electron-poor heteroaromatic rings. In pyrazine and tetrazine chemistry, a leaving group (such as a halogen or a sulfonyl group) on the ring can be displaced by a variety of nucleophiles. rsc.orgmdpi.com Electron-poor heterocycles like pyrazines and pyridines are particularly activated towards SNAr at positions ortho and para to the ring nitrogens. youtube.com

A highly relevant example is the functionalization of the pyrazolo[4,3-e] d-nb.infonih.govsigmaaldrich.comtriazine system, which is structurally related to Pyrazino[2,3-e] d-nb.infonih.govnih.govsigmaaldrich.comtetrazine. In this system, a methylsulfonyl group at the C5 position serves as an excellent leaving group and can be substituted by a wide range of O-, N-, S-, and C-nucleophiles. mdpi.com This demonstrates that the SNAr pathway is a viable and versatile strategy for introducing diverse functional groups onto a fused pyrazolotriazine core, a principle that is directly applicable to the derivatization of a pyrazinotetrazine scaffold. mdpi.com Similarly, displacement reactions on chloropyrazines with nucleophiles like sodium methoxide (B1231860) and sodium benzyl (B1604629) oxide have been well-documented. rsc.org

Table 2: Functionalization of a Pyrazolo[4,3-e] d-nb.infonih.govsigmaaldrich.comtriazine System via Nucleophilic Substitution (SNAr)
Starting MaterialNucleophileProductYieldReference
1-Aryl-3-methyl-5-methylsulfonyl-1H-pyrazolo[4,3-e] d-nb.infonih.govsigmaaldrich.comtriazine4-chlorophenol5-(4-chlorophenoxy) derivative75% mdpi.com
1-Aryl-3-methyl-5-methylsulfonyl-1H-pyrazolo[4,3-e] d-nb.infonih.govsigmaaldrich.comtriazineMorpholine5-morpholino derivative89% mdpi.com
1-Aryl-3-methyl-5-methylsulfonyl-1H-pyrazolo[4,3-e] d-nb.infonih.govsigmaaldrich.comtriazine4-chlorothiophenol5-(4-chlorophenylthio) derivative91% mdpi.com
1-Aryl-3-methyl-5-methylsulfonyl-1H-pyrazolo[4,3-e] d-nb.infonih.govsigmaaldrich.comtriazineSodium azide5-azido derivative95% mdpi.com

Oxidative Cyclization Mechanisms

The final step in the synthesis of many aromatic heterocycles, particularly those that are electron-deficient, is often an oxidation or aromatization reaction. For the formation of a tetrazine ring, oxidative cyclization or oxidative aromatization of a dihydro-tetrazine precursor is a common and effective strategy. nih.govnih.gov

For example, a general synthesis for 1,2,3,5-tetrazines has been developed where the key final step is the oxidative aromatization of a dihydrotetrazine intermediate. nih.gov This transformation was successfully promoted by treatment with lead(IV) oxide (PbO₂) at ambient temperature, leading to the aromatic 1,2,3,5-tetrazine (B1252110) in good yields. nih.gov This mechanism involves the removal of two hydrogen atoms from the dihydro-precursor, forming the stable aromatic ring system. This strategy is foundational in the synthesis of 1,2,4,5-tetrazines as well. nih.gov Therefore, a plausible final step in the synthesis of Pyrazino[2,3-e] d-nb.infonih.govnih.govsigmaaldrich.comtetrazine would be the oxidation of a corresponding dihydropyrazino[2,3-e] d-nb.infonih.govnih.govsigmaaldrich.comtetrazine precursor.

Advancements in Synthetic Techniques and Reaction Optimization

Progress in synthetic chemistry often involves not only the discovery of new reactions but also the refinement of existing ones to improve their efficiency, sustainability, and practicality.

Optimization of Reaction Conditions for Yield, Selectivity, and Purity

The optimization of reaction conditions is a critical process to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. For the synthesis of heterocyclic compounds, key parameters that are typically optimized include the choice of solvent, reaction temperature, time, and the nature and stoichiometry of catalysts and reagents.

In the context of reactions relevant to pyrazinotetrazine synthesis, several optimization principles can be observed.

Temperature: In iEDDA reactions, temperature plays a crucial role. While some highly reactive tetrazine-dienophile pairs react rapidly at room temperature, others require heating to achieve a reasonable reaction rate and full conversion. For instance, the reaction of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine with 2,3-dihydrofuran requires heating at 100 °C for 16 hours, whereas a more reactive tetrazine completes the reaction in just one hour under the same conditions. d-nb.info

Solvent: The choice of solvent can significantly influence reaction rates and yields. In the cycloaddition of a 1,2,3,5-tetrazine with a ketene acetal, conducting the reaction in acetonitrile or chloroform (B151607) gave good yields (52-60%), while the reaction was much slower and incomplete in toluene or 1,4-dioxane. nih.gov In some cases, specialized solvents like hexafluoroisopropanol (HFIP) can promote cycloadditions through hydrogen bonding.

Catalyst: For many heterocyclic syntheses, the choice and amount of catalyst are paramount. In a study on pyrazolopyranopyrimidines, it was found that the reaction did not proceed without a catalyst. researchgate.net The optimal amount was determined to be 10 wt% of a silica-supported phosphotungstic acid catalyst; decreasing the amount lowered the yield, while increasing it further had no beneficial effect on the reaction rate or yield. researchgate.net

These examples underscore the importance of systematic screening of reaction parameters to identify the optimal conditions for the synthesis of a specific target like Pyrazino[2,3-e] d-nb.infonih.govnih.govsigmaaldrich.comtetrazine.

Table 3: Effect of Reaction Conditions on Synthesis of Related Heterocycles
Reaction TypeVariable ChangedObservationReference
iEDDA CycloadditionSolvent (Acetonitrile vs. Toluene)Yield dropped from 52% in acetonitrile to 13% in toluene for the reaction of 4,6-diphenyl-1,2,3,5-tetrazine with ketene acetal. nih.gov
iEDDA CycloadditionReactant (Tetrazine Substituent)Changing substituent from pyridin-2-yl to pyrimidin-2-yl on the tetrazine reduced reaction time with 2,3-dihydrofuran from 16 h to 1 h. d-nb.info
Multicomponent ReactionCatalyst Loading (5 wt% vs. 10 wt%)Decreasing catalyst from 10 wt% to 5 wt% decreased the yield and increased the required reaction time. researchgate.net
Multicomponent ReactionSolvent SystemReaction was most efficient with high yield in a polar solvent system (ethanol:water 1:1) at reflux temperature. researchgate.net

Exploration of Metal-Free Catalysis in Heterocyclic Synthesis

The development of metal-free catalytic systems is a significant focus in modern organic synthesis, driven by the goals of reducing cost, toxicity, and environmental impact associated with metal catalysts. These methods often rely on the use of organocatalysts, iodine-based reagents, or other non-metallic species to promote chemical transformations.

In the broader context of N-heterocycle synthesis, metal-free catalysis has been successfully employed for the construction of various ring systems, including pyrazines and tetrazines as separate entities. For instance, the synthesis of substituted pyridines has been achieved using ammonium (B1175870) halides and DMSO in a metal-free oxidative activation of enaminone C=C double bonds. Similarly, iodine and DMF have been utilized as a catalytic system for the [3+2]-cycloaddition to form pyrrole (B145914) derivatives. mdpi.com

Table 1: Examples of Metal-Free Catalysis in Heterocyclic Synthesis

Catalyst SystemReaction TypeHeterocycle FormedReference
Ammonium Halide / DMSOOxidative CyclizationPyridines
Iodine / DMF[3+2] CycloadditionPyrroles mdpi.com
TriethylamineCyclizationPyrroles mdpi.com

This table presents examples of metal-free catalysis in the synthesis of other nitrogen-containing heterocycles, as no specific data exists for Pyrazino[2,3-e] mdpi.comdocumentsdelivered.comnih.govacs.orgtetrazine.

The application of such metal-free strategies to the synthesis of pyrazino[2,3-e] mdpi.comdocumentsdelivered.comnih.govacs.orgtetrazine would be a novel and valuable contribution to the field. Hypothetically, a metal-free approach could be envisioned through the cyclization of a suitably functionalized diaminopyrazine precursor with a nitrogen-rich reagent, promoted by an organocatalyst or a mild oxidizing agent. However, without experimental data, this remains speculative.

Novel Ring-Closing Strategies

The formation of the tetrazine ring, particularly the 1,2,3,4-tetrazine isomer, is a significant synthetic challenge. Novel ring-closing strategies are continuously being developed to access such nitrogen-rich heterocyclic cores. These strategies often involve intramolecular cyclizations of linear precursors, cycloaddition reactions, or ring-expansion methodologies.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic and macrocyclic structures. While typically catalyzed by ruthenium or molybdenum complexes, advancements in this area could potentially lead to metal-free RCM variants applicable to nitrogen-rich systems. For the synthesis of a pyrazino[2,3-e] mdpi.comdocumentsdelivered.comnih.govacs.orgtetrazine, a hypothetical RCM approach might involve the cyclization of a precursor containing both alkene and alkyne functionalities, although the construction of such a precursor would be complex.

Other novel ring-closing strategies reported for different heterocyclic systems include:

Oxidative Cyclization: This involves the formation of a new ring through an oxidation process that induces cyclization of a linear precursor. For example, the synthesis of 1,2,3,5-tetrazines has been achieved through a ceric ammonium nitrate (B79036) (CAN)-mediated oxidation followed by an acid-promoted ring closure. nih.gov

[4+2] Cycloaddition (Diels-Alder Reactions): Inverse electron-demand Diels-Alder reactions are a hallmark of tetrazine chemistry, particularly for 1,2,4,5-tetrazines. nih.gov While less common for 1,2,3,4-tetrazines, the development of suitable diene and dienophile pairs could, in principle, be a viable strategy.

Intramolecular Nucleophilic Substitution/Addition: Ring closure can also be effected by the intramolecular attack of a nucleophilic nitrogen on an electrophilic center within the same molecule.

The first synthesis of a 1,2,3,4-tetrazine ring system, a 6-phenyl mdpi.comdocumentsdelivered.comnih.govtriazolo[4,5-e]-1,2,3,4-tetrazine, was reported in 1988, highlighting the novelty and challenge associated with this ring system. The synthesis involved the diazotization of an amino-substituted triazole followed by intramolecular cyclization. A similar strategy, starting from a highly functionalized diaminopyrazine, could be a potential, albeit unexplored, route to the pyrazino[2,3-e] mdpi.comdocumentsdelivered.comnih.govacs.orgtetrazine core.

Structural Characterization and Crystallography of Pyrazino 2,3 E 1 2 3 4 Tetrazine Derivatives

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystal. For pyrazino[2,3-e] nih.govresearchgate.netnih.govscispace.comtetrazine derivatives, these studies provide invaluable data on the geometry of the fused heterocyclic system and how these molecules arrange themselves in the solid state.

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides precise atomic coordinates, allowing for the unambiguous determination of molecular structures. The analysis of annulated tetrazines, including those fused with pyrazine (B50134) rings, confirms their molecular connectivity and reveals key structural parameters.

For instance, the structure of derivatives can be confirmed by SCXRD measurements. researchgate.net An example is the hydrogen-free 5/6/5 fused ring energetic material, 1,2,9,10-tetranitrodipyrazolo[1,5-d:5',1'-f] nih.govresearchgate.netnih.govscispace.comtetrazine, which was confirmed by single-crystal X-ray diffraction. researchgate.net Such analyses are crucial for asymmetrically substituted tetrazines as well, providing definitive structural proof. nih.gov Studies on related fused energetic materials, such as 4H,8H-bis-furazano[3,4-b:3′,4′-e]pyrazine, have also been successfully characterized using single-crystal X-ray diffraction, revealing high crystal densities. scispace.com

The general approach involves growing suitable single crystals of the target compound, which can be achieved through methods like slow evaporation from a solvent. The crystal is then mounted on a diffractometer, and a beam of X-rays is directed at it. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be determined. For example, the structure of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was confirmed using X-ray diffraction of a single crystal obtained by recrystallization from methanol. mdpi.com

Table 1: Crystallographic Data for 1,2,9,10-tetranitrodipyrazolo[1,5-d:5',1'-f] nih.govresearchgate.netnih.govscispace.comtetrazine

ParameterValueReference
Chemical FormulaC6N12O8 researchgate.net
Molecular Weight408.15 researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2(1)/c researchgate.net
Density (experimental)1.955 g·cm⁻³ researchgate.net
Decomposition Temperature233 °C researchgate.net

The arrangement of molecules within a crystal lattice, known as crystalline packing, is governed by a variety of intermolecular interactions. In fused heterocyclic systems like pyrazino[2,3-e] nih.govresearchgate.netnih.govscispace.comtetrazine derivatives, these interactions are critical in determining properties such as density and thermal stability. researchgate.net The fusion of rings often results in planar molecules that can engage in strong π-π stacking interactions, contributing to high thermal stability. researchgate.net

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which color-codes regions based on whether intermolecular contacts are shorter, equal to, or longer than the van der Waals radii. nih.gov Red spots on the dnorm map indicate close contacts, such as hydrogen bonds or other significant interactions. nih.govmdpi.com

To further understand the energetics of crystal packing, energy framework analysis can be employed. This method combines accurate calculations of intermolecular interaction energies with a graphical representation of their magnitudes. researchgate.net By calculating the pairwise interaction energies between a central molecule and its neighbors, it's possible to construct "energy frameworks" that illustrate the strength and topology of the interactions in a visually intuitive way. researchgate.net

This approach helps to analyze the anisotropy of the crystal packing, revealing the dominant forces (e.g., electrostatic, dispersion) that hold the structure together. researchgate.net Understanding these energy frameworks can provide insights into a material's mechanical properties and stability. researchgate.net

Detailed geometric parameters obtained from SCXRD are essential for understanding the electronic structure and potential reactivity of a molecule. For energetic materials based on the pyrazino[2,3-e] nih.govresearchgate.netnih.govscispace.comtetrazine framework, particular attention is paid to the bond lengths within the tetrazine ring, as these can indicate potential "trigger bonds" for thermal decomposition. nih.gov

Density functional theory (DFT) calculations are often used to complement experimental data and study the effects of substituents or external conditions on molecular geometry. nih.gov For example, studies on fused 1,2,3,4-tetrazine-1,3-dinitroxide derivatives have shown that applying an external electric field can lengthen specific bonds, potentially increasing the material's sensitivity. nih.gov

Table 2: Selected Calculated Bond Lengths (Å) for Fused Tetrazine Derivatives

CompoundBondDescriptionReference
FTDO*N-NTrigger bond nih.gov
DTND**C-NTrigger bond nih.gov
TTTO***N-NTrigger bond nih.gov

\FTDO: nih.govresearchgate.netresearchgate.netoxadiazolo[3,4-e] nih.govresearchgate.netnih.govscispace.com-tetrazine-4,6-Di-N-dioxide* \DTND: 5,7-dinitrobenzo-1,2,3,4-tetrazine-1,3-nitrogen dioxide* \TTTO: nih.govresearchgate.netnih.govscispace.comtetrazino[5,6-e] nih.govresearchgate.netnih.govscispace.comtetrazine-1,3,8-tetraoxide*

The planarity of the fused ring system is assessed through dihedral angles. In many cases, the core heterocyclic unit is nearly planar, which facilitates the π-π stacking interactions mentioned previously. nih.gov

Crystalline Packing Analysis and Intermolecular Interactions

Spectroscopic Techniques for Structural Confirmation and Vibrational Analysis

While X-ray diffraction provides the ultimate structural proof in the solid state, spectroscopic techniques are vital for confirming structures in solution and for routine characterization.

NMR spectroscopy (¹H, ¹³C) is fundamental for elucidating the molecular structure. For tetrazine derivatives, the electron-withdrawing nature of the tetrazine ring leads to characteristic deshielded signals for adjacent protons and carbons. nih.gov For instance, the carbon atoms of the tetrazine ring typically appear at downfield chemical shifts in ¹³C NMR spectra, often in the range of 162-174 ppm. nih.gov

Infrared (IR) spectroscopy is used to identify characteristic functional groups and vibrational modes of the molecule. Specific stretches for C=N, N-N, and other bonds within the pyrazino[2,3-e] nih.govresearchgate.netnih.govscispace.comtetrazine framework can be identified. For example, in related 1,6-dihydro-1,2,4,5-tetrazines, characteristic bands for N-H, C=N, and ring vibrations are observed in their IR spectra. researchgate.net These spectroscopic data, in conjunction with elemental analysis and mass spectrometry, provide comprehensive characterization of the synthesized compounds. nih.govnih.gov

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy provides valuable insights into the functional groups and vibrational modes present in a molecule. For pyrazino[2,3-e] rsc.orgnih.govacgpubs.orgnih.govtetrazine derivatives, the IR spectrum is expected to be characterized by specific absorption bands corresponding to the vibrations of the fused aromatic ring system.

The key vibrational modes anticipated for the pyrazino[2,3-e] rsc.orgnih.govacgpubs.orgnih.govtetrazine core include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

C=N and N=N Stretching: The stretching vibrations of the carbon-nitrogen and nitrogen-nitrogen double bonds within the pyrazine and tetrazine rings are expected to produce strong bands in the 1500-1650 cm⁻¹ region. These are characteristic of heteroaromatic systems.

Ring Stretching and Deformation: The "breathing" modes of the entire fused ring system, involving coupled C-C, C-N, and N-N stretching, give rise to a series of bands in the fingerprint region, typically between 1000 cm⁻¹ and 1500 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations are expected in the 700-900 cm⁻¹ range and can provide information about the substitution pattern on the pyrazine ring.

The absence of certain bands can also be informative; for instance, the disappearance of a cyano group (C≡N) absorption band (around 2200 cm⁻¹) can confirm its involvement in the formation of a fused ring system. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), can complement experimental data by predicting vibrational frequencies for the parent molecule and its derivatives. jocpr.com

Table 1: Predicted Characteristic IR Absorption Bands for Pyrazino[2,3-e] rsc.orgnih.govacgpubs.orgnih.govtetrazine

Frequency Range (cm⁻¹)Vibration TypeRingIntensity
3000 - 3100Aromatic C-H StretchPyrazineMedium-Weak
1500 - 1650C=N / N=N StretchPyrazine/TetrazineStrong
1350 - 1500Aromatic Ring Skeletal VibrationsPyrazine/TetrazineMedium-Strong
1000 - 1200Ring Breathing/DeformationPyrazine/TetrazineMedium
700 - 900C-H Out-of-plane BendingPyrazineStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise connectivity of atoms within a molecule. capes.gov.br For pyrazino[2,3-e] rsc.orgnih.govacgpubs.orgnih.govtetrazine, ¹H and ¹³C NMR are fundamental for structural elucidation.

¹H NMR Spectroscopy: The parent pyrazino[2,3-e] rsc.orgnih.govacgpubs.orgnih.govtetrazine molecule possesses two chemically equivalent protons on the pyrazine ring. These would appear as a single singlet in the ¹H NMR spectrum. Due to the strong electron-withdrawing nature of the fused tetrazine ring, these protons are expected to be significantly deshielded and resonate at a downfield chemical shift, likely in the range of δ 8.5-9.5 ppm. For substituted derivatives, the symmetry is broken, leading to more complex splitting patterns (e.g., doublets, triplets) that can be analyzed to determine the substitution pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms in the pyrazino[2,3-e] rsc.orgnih.govacgpubs.orgnih.govtetrazine skeleton are expected to be in the aromatic region (δ 120-160 ppm).

Pyrazine Ring Carbons: The proton-bearing carbons (CH) of the pyrazine ring are predicted to appear around δ 140-150 ppm.

Bridgehead Carbons: The quaternary carbons at the fusion of the two rings would be highly deshielded due to being bonded to two nitrogen atoms and are expected to resonate at lower fields, potentially above δ 150 ppm.

Tetrazine Ring Carbons: The carbons within the tetrazine ring, each bonded to three nitrogen atoms, would be the most deshielded carbons in the structure, with predicted chemical shifts in the δ 155-165 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazino[2,3-e] rsc.orgnih.govacgpubs.orgnih.govtetrazine

Atom TypePredicted Chemical Shift (ppm)Multiplicity (¹H)Notes
Pyrazine Protons (2H)8.5 - 9.5SingletDeshielded by fused tetrazine ring.
Pyrazine Carbons (2C, CH)140 - 150-Standard aromatic region for diazines.
Bridgehead Carbons (2C, C-N=N)> 150-Quaternary carbons at ring junction.
Tetrazine Carbons (2C, N-C-N)155 - 165-Highly deshielded by multiple nitrogen atoms.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under electron impact (EI) or other ionization methods like electrospray ionization (ESI). nih.govsapub.org

For pyrazino[2,3-e] rsc.orgnih.govacgpubs.orgnih.govtetrazine (C₄H₂N₆), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 134.04). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. researchgate.net

The fragmentation of high-nitrogen heterocyclic systems is often characterized by the elimination of stable small molecules. raco.cat A primary and highly characteristic fragmentation pathway for the pyrazino[2,3-e] rsc.orgnih.govacgpubs.orgnih.govtetrazine molecular ion is the retro-Diels-Alder reaction, leading to the expulsion of a molecule of dinitrogen (N₂), which has a mass of 28 Da. scilit.com This would result in a prominent fragment ion at m/z 106. Subsequent fragmentation could involve the loss of hydrogen cyanide (HCN, 27 Da) from the remaining pyrazine ring.

Proposed Fragmentation Pathway:

[C₄H₂N₆]⁺• (m/z 134)[C₄H₂N₄]⁺• (m/z 106) + N₂

[C₄H₂N₄]⁺• (m/z 106)[C₃HN₃]⁺• (m/z 79) + HCN

The study of these fragmentation patterns is essential for confirming the identity of synthesized compounds and for distinguishing between different isomers. scilit.comnih.gov

Table 3: Predicted Major Mass Spectrometry Fragments for Pyrazino[2,3-e] rsc.orgnih.govacgpubs.orgnih.govtetrazine

m/zProposed Ion FormulaIdentityFragmentation Step
134[C₄H₂N₆]⁺•Molecular Ion-
106[C₄H₂N₄]⁺•[M - N₂]⁺•Loss of dinitrogen from tetrazine ring
79[C₃HN₃]⁺•[M - N₂ - HCN]⁺•Loss of hydrogen cyanide

Structure Property Relationships in Pyrazino 2,3 E 1 2 3 4 Tetrazine Derivatives

Correlation Between Molecular Architecture and Predicted Energetic Performance

The energetic performance of pyrazino[2,3-e] researchgate.netdoi.orgacs.orgnih.govtetrazine derivatives is intrinsically linked to their molecular structure. Key performance indicators such as detonation velocity and pressure are significantly influenced by the nature of the substituents attached to the core ring system.

Impact of Substituent Electronic and Steric Properties on Detonation Characteristics

The introduction of specific substituents onto the pyrazino[2,3-e] researchgate.netdoi.orgacs.orgnih.govtetrazine framework has a profound effect on the detonation properties of the resulting compounds. Theoretical studies have shown that the incorporation of electron-withdrawing groups, such as nitro (–NO2), nitramino (–NHNO2), azido (B1232118) (–N3), and various polynitromethyl groups (–CH(NO2)2, –CF(NO2)2, –C(NO2)3), can significantly enhance the detonation velocity and pressure. researchgate.net These groups contribute to an increase in the density and heat of formation of the compounds, both of which are critical factors for energetic performance.

For instance, the substitution of a trinitromethyl group (–C(NO2)3) has been predicted to yield a derivative with a remarkable detonation velocity of 9.40 km/s and a detonation pressure of 40.20 GPa. researchgate.net Similarly, the introduction of polynitromethyl and polynitromethyl substituents into the 2,3-dihydropyrazino[2,3-e] researchgate.netdoi.orgacs.orgnih.govtetrazine molecule has led to designed compounds with high densities (1.90 to 2.35 g/cm³), and exceptional detonation velocities (9.00 to 13.02 km/s) and pressures (40.00 to 85.41 GPa). researchgate.net

The steric properties, or the spatial arrangement of the substituents, also play a role. While detailed studies on the specific steric effects within this exact family are limited in the provided results, the general principles of energetic materials design suggest that bulky substituents can increase density, which is beneficial for detonation performance, but may also introduce steric strain that can affect stability.

Table 1: Predicted Detonation Characteristics of Substituted Pyrazino[2,3-e] researchgate.netdoi.orgacs.orgnih.govtetrazine Derivatives

SubstituentPredicted Detonation Velocity (km/s)Predicted Detonation Pressure (GPa)Predicted Density (g/cm³)
–C(NO2)39.4040.20-
Polynitromethyl/Polynitromethyl Mix9.00 - 13.0240.00 - 85.411.90 - 2.35
Nitrogenous Heterocycles8.17 - 9.8330.55 - 46.021.88 - 2.06

Data sourced from theoretical calculations. researchgate.net

Role of N-Oxide Groups on Heats of Formation and Energetic Performance

The introduction of N-oxide groups into the pyrazino[2,3-e] researchgate.netdoi.orgacs.orgnih.govtetrazine structure is a key strategy for enhancing its energetic properties. N-oxidation increases the oxygen balance of the molecule, which is a measure of the degree to which an explosive can oxidize its own carbon and hydrogen atoms to carbon monoxide and water. A more favorable oxygen balance generally leads to a higher energy release upon detonation.

Furthermore, the formation of N-oxide groups significantly increases the heat of formation (HOF) of the compound. A higher positive HOF contributes to a greater energy release during decomposition. For example, incorporating two N-oxide groups into the pyrazino[2,3-e] researchgate.netdoi.orgacs.orgnih.govtetrazine molecule, along with various nitrogenous heterocyclic substituents, has been shown through calculations to be an effective approach for designing new energetic compounds with improved HOFs. researchgate.net The presence of the tetrazine ring and –N(NO2)2 groups are also noted as being particularly beneficial for increasing the heat of formation. researchgate.net

Relationship Between Structural Features and Calculated Stability Parameters

The practical application of energetic materials is contingent not only on their performance but also on their stability. The ability to withstand thermal stress and mechanical impact without unintended detonation is paramount. The structural features of pyrazino[2,3-e] researchgate.netdoi.orgacs.orgnih.govtetrazine derivatives play a crucial role in determining these stability parameters.

Influence of Substituents on Thermal Stability and Impact Sensitivity

The thermal stability and impact sensitivity of pyrazino[2,3-e] researchgate.netdoi.orgacs.orgnih.govtetrazine derivatives are highly dependent on the nature of the attached substituents. Research indicates that almost all substituted derivatives exhibit greater thermal stability than the parent compound. researchgate.net This suggests that the addition of functional groups can reinforce the molecular structure against thermal decomposition.

Interestingly, all substituted derivatives have been found to be less sensitive to impact compared to the parent compound. researchgate.net This is a significant finding, as it implies that enhancing energetic performance through substitution does not necessarily lead to a more hazardous material. For example, derivatives with –ONO2 and –NF2 groups have been highlighted for their lower impact sensitivity. researchgate.net The presence of strong and a high proportion of hydrogen bonds, as revealed by noncovalent interaction analysis in asymmetrically substituted tetrazines, may contribute to this reduced impact sensitivity. nih.gov

Table 2: Stability Parameters of Selected Energetic Compounds

Compound/DerivativeDecomposition Temperature (°C)Impact Sensitivity (H50, cm)
H4TTP260-
–ONO2 derivative-> 34
–NF2 derivative-> 34

H4TTP is 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine, a related nitrogen-rich energetic material. acs.org Data for –ONO2 and –NF2 derivatives are from a study on 1,3-dinitrohexahydropyrimidine. researchgate.net

Principles for Molecular Design of Novel Pyrazino[2,3-e]researchgate.netdoi.orgacs.orgnih.govtetrazine-Based Materials

Based on the structure-property relationships discussed, several key principles emerge for the rational design of new energetic materials based on the pyrazino[2,3-e] researchgate.netdoi.orgacs.orgnih.govtetrazine framework:

Incorporate Electron-Withdrawing and High-Nitrogen Groups: To maximize energetic performance, the introduction of electron-withdrawing groups like –NO2 and –C(NO2)3, as well as nitrogen-rich heterocyclic substituents, is highly effective. These groups increase density and heat of formation, leading to higher detonation velocities and pressures.

Balance Energy and Sensitivity: While striving for high performance, it is critical to maintain acceptable levels of stability. The selection of substituents that enhance thermal stability and reduce impact sensitivity, such as certain fluorine-containing groups, is essential.

Strengthen Trigger Bonds: A thorough analysis of bond dissociation energies can identify the weakest links in the molecule. Molecular design efforts should focus on reinforcing these trigger bonds to improve thermal stability and prevent premature decomposition.

By adhering to these principles, scientists can continue to develop novel pyrazino[2,3-e] researchgate.netdoi.orgacs.orgnih.govtetrazine-based materials with tailored properties that meet the demanding requirements for advanced energetic applications.

Rational Design Strategies for Tunable Energetic Properties

The rational design of Pyrazino[2,3-e] researchgate.netresearchgate.netsciengine.comenergetic-materials.org.cntetrazine derivatives is centered on the strategic introduction of functional groups, known as explosophores, to modulate their energetic characteristics. The primary goal is to increase the heat of formation (HOF), density, and detonation performance.

For instance, computational analysis of various substituted 2,3-dihydropyrazino[2,3-e] researchgate.netresearchgate.netsciengine.comenergetic-materials.org.cntetrazine molecules demonstrates a clear trend. The introduction of these electron-withdrawing groups consistently improves the HOFs and enhances the densities and detonation properties (detonation velocity, D, and detonation pressure, P) compared to the parent compound. researchgate.net The trinitromethyl group (–C(NO2)3), in particular, has been identified as providing the best energetic performance, with a calculated detonation velocity of 9.40 km/s and a detonation pressure of 40.20 GPa. researchgate.net

Another effective design approach is the creation of fused heterocyclic systems. Annulating the pyrazino[2,3-e] researchgate.netresearchgate.netsciengine.comenergetic-materials.org.cntetrazine ring with other nitrogen-rich heterocycles, such as furazan, can lead to exceptionally potent energetic materials. energetic-materials.org.cn Fused structures like furazano[3,4-e]-1,2,3,4-tetrazine 4,6-dioxide (FTDO) and 1,2,3,4-tetrazino[5,6-e]-1,2,3,4-tetrazine 1,3,5,7-tetraoxide (TTTO) are notable examples of this strategy, leveraging the high nitrogen content and inherent energy of the fused rings. energetic-materials.org.cn The concept of "bridging" two nitrogen-rich heterocyclic units is also a promising avenue, as it can significantly enhance both performance and stability. researchgate.net

The table below summarizes the calculated performance of several pyrazino[2,3-e] researchgate.netresearchgate.netsciengine.comenergetic-materials.org.cntetrazine derivatives, illustrating the impact of different functional groups on their energetic properties.

Substituent GroupDetonation Velocity (D, km/s)Detonation Pressure (P, GPa)Reference
-C(NO2)39.4040.20 researchgate.net
-ONO28.6235.08 researchgate.net
-NF28.8134.88 researchgate.net

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Methodologies for Pyrazino[2,3-e]chemnet.combiorxiv.orgnih.govresearchgate.nettetrazine Derivatives

The synthesis of nitrogen-rich heterocycles, including pyrazino[2,3-e] chemnet.combiorxiv.orgnih.govresearchgate.nettetrazine derivatives, has traditionally relied on methods that often involve harsh reaction conditions, hazardous reagents, and complex purification procedures. A significant future direction lies in the development of green and sustainable synthetic methodologies. This includes the exploration of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for various heterocyclic systems. chemnet.comnih.gov The application of solvent-free reaction conditions is another promising avenue, minimizing the use of volatile organic compounds and simplifying product isolation. nih.govresearchgate.net

The principles of pot, atom, and step economy (PASE) are also expected to guide future synthetic strategies. nih.gov One-pot, multi-component reactions that allow the construction of the complex pyrazino[2,3-e] chemnet.combiorxiv.orgnih.govresearchgate.nettetrazine core in a single step from simple precursors would represent a major advancement in terms of efficiency and sustainability. The use of environmentally benign catalysts and renewable starting materials will also be crucial in reducing the environmental footprint of these syntheses.

Exploration of Novel Substitution Patterns and Hybrid Molecular Architectures

Much of the current research on pyrazino[2,3-e] chemnet.combiorxiv.orgnih.govresearchgate.nettetrazine has focused on its potential as a high-energy density material. Future work will undoubtedly continue to explore novel substitution patterns to fine-tune these properties. This includes the introduction of various explosophores (energetic functional groups) to enhance detonation performance. biorxiv.orgresearchgate.net Computational studies have already suggested that substituents like nitro (-NO2), azido (B1232118) (-N3), and N-oxides can significantly impact the energetic characteristics of the pyrazino[2,3-e] chemnet.combiorxiv.orgnih.govresearchgate.nettetrazine core. researchgate.net

Beyond energetic applications, the exploration of a wider range of functional groups will be key to unlocking new functionalities. The synthesis of hybrid molecular architectures, where the pyrazino[2,3-e] chemnet.combiorxiv.orgnih.govresearchgate.nettetrazine unit is fused with other heterocyclic systems, is a particularly exciting prospect. researchgate.net This could lead to the development of novel chromophores for dyes, fluorescent probes, or advanced electronic materials. The synthesis of unsymmetrically substituted derivatives also presents an opportunity to create molecules with tailored electronic and photophysical properties.

Integration with Advanced In Situ Characterization Techniques

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of pyrazino[2,3-e] chemnet.combiorxiv.orgnih.govresearchgate.nettetrazine derivatives is essential for optimizing reaction conditions and controlling product outcomes. The integration of advanced in situ characterization techniques will be instrumental in achieving this. Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy can provide real-time information on the formation and consumption of reactants, intermediates, and products. While not yet specifically applied to pyrazino[2,3-e] chemnet.combiorxiv.orgnih.govresearchgate.nettetrazine, the successful use of in situ FTIR for monitoring other heterocyclic syntheses demonstrates its potential.

Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy could offer valuable insights into the structural evolution of the reacting species. The ability to monitor reaction progress in real-time without the need for sample extraction and quenching would enable a more precise control over the synthesis of complex pyrazino[2,3-e] chemnet.combiorxiv.orgnih.govresearchgate.nettetrazine derivatives.

Refinement of Computational Methods for Enhanced Predictive Accuracy

Computational chemistry, particularly Density Functional Theory (DFT), has already proven to be a powerful tool in predicting the structural, electronic, and energetic properties of pyrazino[2,3-e] chemnet.combiorxiv.orgnih.govresearchgate.nettetrazine derivatives. biorxiv.orgresearchgate.net Future research will focus on refining these computational methods to achieve even greater predictive accuracy. This includes the development of more sophisticated theoretical models that can better account for intermolecular interactions in the solid state, which are crucial for predicting crystal densities and sensitivities of energetic materials.

Large-scale computational screening of virtual libraries of pyrazino[2,3-e] chemnet.combiorxiv.orgnih.govresearchgate.nettetrazine derivatives with diverse substitution patterns will accelerate the discovery of new compounds with desired properties. The synergy between computational prediction and experimental validation will be key to the rational design of next-generation materials based on this heterocyclic scaffold.

Exploration of Diverse Functionalizations and Broader Materials Science Applications (e.g., supramolecular chemistry, ligand chemistry)

While the focus has been on energetic materials, the unique electronic properties of the pyrazino[2,3-e] chemnet.combiorxiv.orgnih.govresearchgate.nettetrazine core suggest a much broader range of potential applications in materials science. The nitrogen-rich nature of the ring system makes it an excellent candidate for use as a ligand in coordination chemistry. The formation of metal complexes with pyrazino[2,3-e] chemnet.combiorxiv.orgnih.govresearchgate.nettetrazine derivatives could lead to novel catalysts, magnetic materials, or luminescent sensors.

The exploration of pyrazino[2,3-e] chemnet.combiorxiv.orgnih.govresearchgate.nettetrazine derivatives as building blocks for supramolecular assemblies is another promising frontier. The potential for these molecules to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions could be harnessed to construct well-defined supramolecular architectures such as polymers, gels, or metal-organic frameworks (MOFs). nih.govnih.govnih.gov The development of pyrazino[2,3-e] chemnet.combiorxiv.orgnih.govresearchgate.nettetrazine-based MOFs, for instance, could yield materials with applications in gas storage, separation, or catalysis.

Q & A

Q. What are the primary synthetic routes for pyrazino[2,3-e][1,2,3,4]tetrazine derivatives, and how do reaction conditions influence product purity?

this compound derivatives are synthesized via multistep pathways involving hydrazine-based cyclization and oxidative coupling. For example, intermediates such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can react with hydrazine hydrate in pyridine to form triazole precursors, which are subsequently oxidized (e.g., using tert-butyl hypochlorite) to yield fused tetrazine frameworks . Key factors include solvent choice (e.g., pyridine for nucleophilicity), temperature control to avoid side reactions, and oxidant strength (e.g., tert-butyl hypochlorite for selective azo coupling) .

Q. How do structural features like fused rings and nitrogen content influence the stability of this compound?

The fused pyrazino-tetrazine system exhibits enhanced stability due to aromatic conjugation and planar π-systems. However, high nitrogen content (e.g., >60%) introduces instability via N–N bond dissociation (bond energy ~167 kJ/mol), which is mitigated by electron-withdrawing substituents (e.g., nitro groups) that delocalize electron density . Computational studies (SCF and CISD methods) predict that 1,2,3,4-tetrazine isomers are less stable than 1,2,4,5-tetrazines due to unfavorable orbital overlap .

Q. What pharmacological applications have been explored for tetrazine derivatives, and what mechanisms underlie their bioactivity?

Tetrazines show antibacterial, antifungal, and anticancer activity via mechanisms such as enzyme inhibition (e.g., dihydrofolate reductase) and DNA intercalation. For instance, hexahydro-s-tetrazines act as anti-inflammatory agents by suppressing cyclooxygenase-2 (COX-2) pathways . Pyrazino-tetrazine derivatives with heterocyclic substituents (e.g., pyrrole) are also studied for photodynamic therapy due to their luminescent properties .

Advanced Research Questions

Q. How can computational methods guide the design of high-energy pyrazino-tetrazine derivatives with improved detonation performance?

Density functional theory (DFT) and Gaussian 03 calculations optimize molecular parameters such as heat of formation (HOF), density, and oxygen balance. For example, introducing N-oxide groups into 1,2,4,5-tetrazines increases density (up to 1.99 g/cm³) and detonation velocity (e.g., 10,233 m/s for dihydroxylammonium salts) by enhancing intermolecular hydrogen bonding and π-stacking . Computational screening also identifies stable fused-ring systems (e.g., [5,6,5]-tricyclic frameworks) with detonation pressures surpassing HMX (44 GPa vs. 39 GPa) .

Q. What strategies address thermal stability challenges in pyrazino-tetrazine-based energetic materials?

Thermal stability (Td) is improved by:

  • Conjugation : Planar fused-ring systems (e.g., dipyrazolo-tetrazines) distribute thermal stress, raising Td to 233°C .
  • Electron-withdrawing groups : Nitro and N-oxide substituents reduce electron density in the tetrazine ring, delaying decomposition .
  • Salts formation : Hydroxylammonium salts lower sensitivity (impact sensitivity >360 N) via hydrogen-bonded networks that buffer mechanical energy .

Q. How do regioselectivity and steric effects complicate the synthesis of N-oxide-functionalized tetrazines?

Regioselective N-oxide introduction requires precise control of reaction conditions. For example, hydrogen peroxide (50%) selectively oxidizes specific nitrogen atoms in 1,2,4,5-tetrazines without over-oxidizing adjacent sites . Steric hindrance from bulky substituents (e.g., tert-butyl groups) can block undesired ring-opening pathways during tetrazine-dioxide formation . Single-crystal X-ray analysis confirms regiochemistry in products like TTTO ([1,2,3,4]tetrazino[5,6-e]tetrazine tetraoxide) .

Q. What analytical techniques resolve contradictions in reported detonation properties of fused tetrazines?

Discrepancies arise from differing methodologies:

  • Detonation velocity (vD) : Measured experimentally via wedge tests or calculated via EXPLO5 software. For example, CL-20 analogs show vD = 9,631 m/s (experimental) vs. 9,712 m/s (calculated) due to crystal packing variations .
  • Sensitivity : Impact sensitivity tests (e.g., BAM drop hammer) must account for sample purity; impurities (e.g., residual oxidants) artificially increase sensitivity .

Methodological Recommendations

  • Synthesis : Prioritize tert-butyl hypochlorite for azo coupling to minimize byproducts .
  • Characterization : Combine SC-XRD with <sup>14</sup>N NMR to confirm tetrazine ring oxidation states .
  • Computational modeling : Use Explo5 v6.01 for detonation predictions and Gaussian 03 for HOF calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.